molecular formula C14H16O3 B14264590 5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal CAS No. 154152-56-4

5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal

Cat. No.: B14264590
CAS No.: 154152-56-4
M. Wt: 232.27 g/mol
InChI Key: UBJMILBMBALQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a penta-2,4-dienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate diene precursor under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species or other intermediates.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal.

    3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but differs in the acetic acid moiety.

    3,4-Dimethoxycinnamaldehyde: Similar structure with a cinnamaldehyde backbone.

Uniqueness

This compound is unique due to its specific penta-2,4-dienal chain, which imparts distinct chemical and biological properties

Properties

CAS No.

154152-56-4

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-methylpenta-2,4-dienal

InChI

InChI=1S/C14H16O3/c1-11(8-9-15)4-5-12-6-7-13(16-2)14(10-12)17-3/h4-10H,1-3H3

InChI Key

UBJMILBMBALQHC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.